Butyl 4-chloro-3-nitrobenzoate

Physical form Ester alkyl chain Phase behavior

Butyl 4‑chloro‑3‑nitrobenzoate (CAS 59098‑00‑9) is a C₄ n‑alkyl ester of 4‑chloro‑3‑nitrobenzoic acid, belonging to the class of halogenated nitrobenzoate esters widely employed as synthetic intermediates for pharmaceuticals, agrochemicals, and specialty polymers. Its molecular formula is C₁₁H₁₂ClNO₄ (MW 257.67 g·mol⁻¹), and it is typically handled as a liquid at ambient temperature, in contrast to the solid nature of its shorter‑chain and branched‑chain analogs.

Molecular Formula C11H12ClNO4
Molecular Weight 257.67 g/mol
CAS No. 59098-00-9
Cat. No. B13940609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 4-chloro-3-nitrobenzoate
CAS59098-00-9
Molecular FormulaC11H12ClNO4
Molecular Weight257.67 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
InChIInChI=1S/C11H12ClNO4/c1-2-3-6-17-11(14)8-4-5-9(12)10(7-8)13(15)16/h4-5,7H,2-3,6H2,1H3
InChIKeyQIGBDFYIJOJSBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl 4‑chloro‑3‑nitrobenzoate (CAS 59098‑00‑9): Procurement‑Grade Identity and Comparator Space


Butyl 4‑chloro‑3‑nitrobenzoate (CAS 59098‑00‑9) is a C₄ n‑alkyl ester of 4‑chloro‑3‑nitrobenzoic acid, belonging to the class of halogenated nitrobenzoate esters widely employed as synthetic intermediates for pharmaceuticals, agrochemicals, and specialty polymers . Its molecular formula is C₁₁H₁₂ClNO₄ (MW 257.67 g·mol⁻¹), and it is typically handled as a liquid at ambient temperature, in contrast to the solid nature of its shorter‑chain and branched‑chain analogs . The compound presents differentiated physicochemical properties—notably boiling point, density, and lipophilicity—that directly influence its suitability for specific synthetic, formulation, and purification workflows [1].

Liquid at ambient May reduce pre‑dissolution steps for continuous‑flow synthesis
Thermal window Elevated boiling point supports forgiving vacuum distillation
Extraction fit Density below chlorinated solvents aids phase separation

Why Generic Substitution Fails for Butyl 4‑Chloro‑3‑Nitrobenzoate in Synthesis and Formulation


In‑class 4‑chloro‑3‑nitrobenzoate esters cannot be freely interchanged because the alkyl chain length and branching fundamentally alter physical state, boiling point, density, and partition coefficient [1]. The n‑butyl ester is a dense liquid (1.284 g·cm⁻³) at room temperature, whereas the methyl, ethyl, and tert‑butyl analogs are crystalline solids or low‑melting solids that require different solvent systems, heating protocols, and reactor configurations [2]. In ester‑based prodrug programs or enzymatic hydrolysis studies, the n‑butyl chain provides a distinct hydrolysis half‑life and lipophilicity profile compared with shorter or branched esters, directly impacting bioavailability modulation and purification strategies [3]. These differences mean that substituting the n‑butyl ester with a methyl, ethyl, or tert‑butyl congener without experimental re‑validation risks altered reaction kinetics, phase‑separation behavior, and final product purity.

Physical form mismatch: liquid n‑butyl ester vs. solid methyl/ethyl/tert‑butyl analogs may alter reactor setup and solubility.
Boiling point gap: the n‑butyl ester distills ~27–40 °C higher, shifting thermal stability limits and purification cut points.
Density shift: lower density changes phase behavior in aqueous‑organic workups, potentially affecting extraction efficiency.

Quantitative Differential Evidence for Butyl 4‑Chloro‑3‑Nitrobenzoate Against Closest Analogs


Evidence Item 1 – Physical‑Form Differentiation: Liquid vs. Solid State at Ambient Conditions

Butyl 4‑chloro‑3‑nitrobenzoate (n‑butyl ester) is a liquid at room temperature, whereas the methyl ester (CAS 14719‑83‑6) is a crystalline solid with a melting point of 80 °C, the ethyl ester (CAS 16588‑16‑2) is a low‑melting solid (mp 57–61 °C), and the tert‑butyl ester (CAS 157160‑99‑1) is also a solid at ambient conditions [1]. The parent acid, 4‑chloro‑3‑nitrobenzoic acid (CAS 96‑99‑1), is a crystalline powder (mp 180–183 °C) . This liquid state simplifies handling in continuous‑flow reactors and eliminates the need for pre‑dissolution in large‑scale esterifications or transesterifications, reducing solvent waste and processing time [2].

Physical State
Head-to-head
Target: liquid at 20–25 °C
Comparators: methyl ester solid (mp 80 °C), ethyl ester solid (mp 57–61 °C), tert‑butyl ester solid
Supports selection for continuous-flow synthesis without solid handling.
Ambient conditions; experimental verification recommended.
Physical form Ester alkyl chain Phase behavior

Evidence Item 2 – Boiling‑Point Differentiation: Thermal Processing Window

The boiling point of butyl 4‑chloro‑3‑nitrobenzoate is reported as 353.3 °C (at 760 mmHg) . In comparison, the methyl ester boils at 313.2 °C, the ethyl ester at 326.2 °C, and the parent acid at 371.6 °C [1]. The n‑butyl ester’s boiling point is intermediate, offering a thermal processing window that is 27–40 °C higher than the methyl and ethyl esters, yet still below the acid’s boiling point, which is advantageous for vacuum‑distillation purification without excessive thermal stress that could promote nitro‑group decomposition [2].

Boiling Point
Head-to-head
Target: 353.3 °C (760 mmHg)
Methyl: 313.2 °C; Ethyl: 326.2 °C; Acid: 371.6 °C
Wider vacuum‑distillation window may reduce thermal decomposition risk.
Predicted values; validate under process conditions.
Boiling point Thermal stability Distillation

Evidence Item 3 – Density Differentiation: Mass‑Transfer and Phase‑Separation Behavior

The density of butyl 4‑chloro‑3‑nitrobenzoate is 1.284 g·cm⁻³ [1]. Analogs exhibit a clear trend with decreasing chain length: methyl ester 1.426 g·cm⁻³, ethyl ester 1.369 g·cm⁻³, and the parent acid 1.64 g·cm⁻³ [2]. The n‑butyl ester’s density is 10–14% lower than that of the methyl ester and the acid, altering its behavior in aqueous‑organic biphasic systems. In liquid–liquid extractions, the lower density of the n‑butyl ester relative to chlorinated solvents (e.g., CH₂Cl₂, d = 1.33) can simplify phase identification and accelerate separation [3].

Density
Head-to-head
Target: 1.284 g·cm⁻³
Methyl: 1.426; Ethyl: 1.369; Acid: 1.64
Lower density may improve phase separation in chlorinated solvent extractions.
Predicted density; verify with experimental data.
Density Phase separation Liquid–liquid extraction

Evidence Item 4 – Lipophilicity (LogP) Differentiation: Absorption and Chromatographic Behavior

The computed LogP of butyl 4‑chloro‑3‑nitrobenzoate is 3.7283 [1]. The methyl ester has a reported LogP of 2.558 [2], while the ionized form of the parent acid has an ACD/LogP of 2.37 . The n‑butyl ester is therefore about 1.2–1.4 LogP units more lipophilic than the methyl ester and the acid, corresponding to a >10‑fold increase in octanol–water partition coefficient. This elevated lipophilicity translates to longer retention times on reverse‑phase HPLC (C₁₈ columns) and altered permeability in cell‑based assays, making the n‑butyl ester the preferred analog when higher membrane permeability or slower metabolic hydrolysis is desired [3].

Lipophilicity
Head-to-head
Target: LogP 3.73
Methyl: 2.56; Acid: 2.37
Supports enhanced organic‑phase partitioning and chromatographic resolution.
Computed LogP; confirm experimentally for critical applications.
LogP Lipophilicity Chromatography

Best‑Fit Application Scenarios for Butyl 4‑Chloro‑3‑Nitrobenzoate Based on Verified Differential Evidence


Scenario 1 – Continuous‑Flow Synthesis Requiring a Liquid Ester Feedstock

Because butyl 4‑chloro‑3‑nitrobenzoate is a liquid at ambient temperature, it can be directly pumped into continuous‑flow reactors without pre‑dissolution or heating, unlike the solid methyl, ethyl, and tert‑butyl analogs [1]. The compound’s boiling point of 353.3 °C also provides a comfortable margin above typical reaction temperatures (80–150 °C), reducing the risk of vapor‑lock or premature distillation in pressurized flow systems [2].

Scenario 2 – Purification via Vacuum Distillation Under Moderate Thermal Stress

With a boiling point 27–40 °C higher than the methyl and ethyl esters, butyl 4‑chloro‑3‑nitrobenzoate can be distilled at reduced pressure without approaching the decomposition threshold of the nitro‑ester moiety . This wider thermal processing window is particularly valuable when removing high‑boiling impurities or solvent residues in the final steps of active pharmaceutical ingredient (API) intermediate manufacturing [1].

Scenario 3 – Liquid–Liquid Extractive Workups in Multi‑Kilogram Scale‑Up

The density of butyl 4‑chloro‑3‑nitrobenzoate (1.284 g·cm⁻³) is lower than that of the methyl ester (1.426) and the parent acid (1.64), and is conveniently below the density of common chlorinated extraction solvents such as dichloromethane (∼1.33 g·cm⁻³) [1]. This property promotes clear, rapid phase separation and minimizes emulsion formation, a critical advantage during large‑scale aqueous workups where extended settling times directly impact process economics [2].

Scenario 4 – Prodrug or Membrane‑Permeability Studies Requiring Elevated LogP

With a LogP of 3.73, butyl 4‑chloro‑3‑nitrobenzoate is approximately 1.2–1.4 LogP units more lipophilic than the methyl ester (LogP 2.56) and the parent acid (LogP 2.37) [1]. In structure–activity relationship (SAR) programs exploring ester‑based prodrugs, this increased lipophilicity translates to enhanced passive membrane diffusion and slower enzymatic hydrolysis, providing a distinct pharmacokinetic profile that cannot be achieved with the shorter‑chain or more polar analogs [2].

Application
Selection Property
Validation Focus
Continuous‑flow synthesis
Liquid state at ambient temperature
Direct pumping without pre‑dissolution or melting
Vacuum distillation purification
Boiling point ~353 °C
Wider thermal window for impurity removal
Liquid–liquid extraction workups
Density 1.284 g·cm⁻³ (below CH₂Cl₂)
Clearer phase boundaries and reduced emulsion risk
Prodrug / SAR permeability studies
Lipophilicity (LogP ~3.7)
Enhanced membrane diffusion and altered hydrolysis profile
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